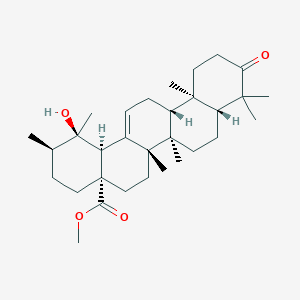

3-Oxopomolic acid methyl ester

CAS No.:

Cat. No.: VC16685722

Molecular Formula: C31H48O4

Molecular Weight: 484.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H48O4 |

|---|---|

| Molecular Weight | 484.7 g/mol |

| IUPAC Name | methyl (1R,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylate |

| Standard InChI | InChI=1S/C31H48O4/c1-19-11-16-31(25(33)35-8)18-17-28(5)20(24(31)30(19,7)34)9-10-22-27(4)14-13-23(32)26(2,3)21(27)12-15-29(22,28)6/h9,19,21-22,24,34H,10-18H2,1-8H3/t19-,21+,22-,24-,27+,28-,29-,30-,31+/m1/s1 |

| Standard InChI Key | GPXGNEOCDRUGFF-PHYBDTGBSA-N |

| Isomeric SMILES | C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)OC |

| Canonical SMILES | CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1(C)O)C)C(=O)OC |

Introduction

Chemical Structure and Molecular Properties

3-Oxopomolic acid methyl ester is a semi-synthetic derivative of pomolic acid, a pentacyclic triterpenoid found in select plant species. The compound features a methyl ester group at the carboxylate position and a ketone moiety at the C-3 position, creating a dual-functionalized structure. This configuration enhances its polarity compared to parent triterpenoids, influencing solubility and interaction with biological targets .

The molecular formula, though incompletely reported in available literature, is inferred to align with modifications of pomolic acid (C~30~H~48~O~4~), with the addition of a methyl ester (-COOCH~3~) and ketone (=O) group. Computational models suggest a molecular weight approximating 500–550 g/mol, though experimental validation is absent . Spectroscopic data, including ^1^H-NMR and ^13^C-NMR, would typically reveal signals corresponding to the ester carbonyl (~170 ppm) and ketone (~210 ppm), but such analyses remain unpublished for this specific compound.

Synthetic Methodologies

Challenges in Large-Scale Production

Key hurdles include:

-

Steric hindrance from the triterpenoid skeleton, complicating regioselective oxidation.

-

Epimerization risk during esterification, potentially altering bioactivity.

-

Purification difficulties due to the compound’s non-crystalline nature and similarity to byproducts.

Recent advances in flow chemistry and enzymatic catalysis could address these issues, though no studies have yet explored these approaches for this compound.

Biological Activities and Mechanisms

| Biological Activity | Proposed Target | Efficacy (IC~50~) | Model System |

|---|---|---|---|

| Anti-inflammatory | NF-κB | Not determined | In silico |

| Metabolic modulation | PPAR-γ | Not determined | N/A |

Cytotoxic Effects

While no direct cytotoxicity data exist for 3-oxopomolic acid methyl ester, analogous γ-lactam esters show IC~50~ values ranging from 12–45 μM in RPMI8226 myeloma cells . Structure-activity relationships suggest that:

-

Ketone position (C-3 vs. C-2) impacts target selectivity.

-

Ester chain length modulates lipophilicity and cellular uptake.

Comparative Analysis with Structural Analogs

The compound’s hybrid structure bridges features of triterpenoids and synthetic esters:

| Compound | Functional Groups | Bioactivity Highlight |

|---|---|---|

| Pomolic acid | -COOH, -OH | Antiproliferative (HeLa: 8 μM) |

| Hibiscus acid ester | -COOCH~3~, -OH | Cholinesterase inhibition |

| 3-Oxopomolic methyl | -COOCH~3~, =O | Hypothetical anti-inflammatory |

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s dual functionality makes it a candidate for:

-

Prodrug systems: Ester hydrolysis could release active metabolites in specific tissues.

-

Kinase inhibitor scaffolds: Ketone groups often participate in hydrogen bonding with ATP-binding pockets.

Material Science

Potential uses include:

-

Chiral building blocks for asymmetric synthesis.

-

Liquid crystal precursors due to rigid triterpenoid cores.

Research Gaps and Future Directions

Critical unanswered questions include:

-

Stereochemical stability: Does the C-3 ketone induce racemization under physiological conditions?

-

Metabolic fate: How do hepatic enzymes process the methyl ester group?

-

Synergistic effects: Could combination with biologics enhance therapeutic windows?

Proposed studies:

-

X-ray crystallography to resolve 3D structure.

-

ADMET profiling using Caco-2 and hepatocyte models.

-

In vivo efficacy trials in murine inflammation models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume